molecular formula C25H31N3O5 B606594 Cenerimod CAS No. 1262414-04-9

Cenerimod

Katalognummer B606594
CAS-Nummer: 1262414-04-9
Molekulargewicht: 453.54
InChI-Schlüssel: KJKKMMMRWISKRF-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cenerimod is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator . It has been used in trials for the treatment of systemic lupus erythematosus (SLE) . It inhibits the egress of lymphocytes into the circulation .


Molecular Structure Analysis

Cenerimod has a molecular formula of C25H31N3O5 . It belongs to the class of organic compounds known as phenyloxadiazoles . The InChI key of Cenerimod is KJKKMMMRWISKRF-FQEVSTJZSA-N .


Physical And Chemical Properties Analysis

Cenerimod has a molecular weight of 453.54 g/mol . The exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not detailed in the available literature.

Wissenschaftliche Forschungsanwendungen

Treatment of Sjögren’s Syndrome

Cenerimod has been shown to improve organ-specific disease outcomes in animal models of Sjögren’s syndrome, a systemic autoimmune disease. It acts as a selective S1P1 receptor modulator, reducing salivary gland inflammation and preserving organ function by inhibiting the egress of lymphocytes into the circulation .

Systemic Lupus Erythematosus (SLE) Management

As an investigational drug, Cenerimod offers a novel approach for the treatment of SLE. It is currently in Phase 3 studies to evaluate its efficacy in reducing disease activity and controlling the disease in patients with moderate to severe SLE .

Reduction of Autoantibody Production

In models of Sjögren’s syndrome, Cenerimod treatment has led to the disaggregation of ectopic lymphoid structures and a decrease in disease-relevant autoantibodies within the salivary glands, suggesting a potential reduction in the overall autoimmune response .

Preservation of Mucosal Surfaces

The treatment with Cenerimod in animal models has shown promising results in preserving the mucosal surfaces’ moisture, which is often affected in autoimmune conditions like Sjögren’s syndrome .

Impact on Lymphocyte Migration

Cenerimod modulates the S1P1 receptor, which plays a crucial role in the migration of lymphocytes. By controlling this pathway, Cenerimod can potentially manage the lymphocyte-mediated aspects of autoimmune diseases .

Potential in Organ-Specific Autoimmune Diseases

Given its mechanism of action, Cenerimod may have broader applications in treating other organ-specific autoimmune diseases where lymphocyte infiltration and inflammation are key factors .

Fast-Track Development Program

Cenerimod has been designated as a “fast-track” development program by the FDA, indicating its potential to fill an unmet medical need for serious conditions .

Global Clinical Trials

The ongoing Phase 3 program for Cenerimod involves multicenter, randomized, double-blind, placebo-controlled studies with a target enrollment of 840 adult patients from around 25 countries, including Japan. This highlights its global research application and the significance of its potential impact on autoimmune disease treatment .

Wirkmechanismus

Target of Action

Cenerimod is an investigational, highly selective modulator of the S1P1 receptor . The S1P1 receptor is a type of sphingosine-1-phosphate receptor that plays a crucial role in the immune system, particularly in the migration of lymphocytes (a type of white blood cell) from lymphoid organs into the bloodstream .

Mode of Action

Cenerimod works by binding to the S1P1 receptors on lymphocytes, inducing internalization of these receptors . This action inhibits the egress of lymphocytes from lymphoid organs into the circulation . By reducing the number of autoreactive lymphocytes in the blood, cenerimod can potentially decrease the autoimmune response seen in diseases like systemic lupus erythematosus (SLE) .

Biochemical Pathways

The primary biochemical pathway affected by cenerimod is the S1P-S1P1 receptor signaling pathway. By modulating this pathway, cenerimod can influence the migration of lymphocytes and their distribution in the body . This modulation can lead to a reduction in circulating T and B lymphocytes, including antibody-secreting cells, and a decrease in inflammatory biomarkers such as interferon-alpha .

Pharmacokinetics

It has been observed that cenerimod leads to dose-proportional trough plasma concentrations and reaches steady-state conditions after 4 weeks of once-daily dosing .

Result of Action

Action Environment

It is known that the effect of cenerimod was evaluated in different environmental conditions using animal models of sjögren’s syndrome

Safety and Hazards

Cenerimod has been evaluated in clinical trials for safety. In a study, Cenerimod was found to cause a statistically significant dose-dependent reduction in total lymphocyte count. All groups reported similar, non-dose-related frequencies of treatment-emergent adverse events . A small, dose-related, non-clinically relevant decrease in heart rate was observed in the first 6 hours after initiation .

Zukünftige Richtungen

Cenerimod has shown promise in attenuating inflammatory injury and end organ damage in preclinical studies of systemic lupus erythematosus, rheumatoid arthritis, and systemic sclerosis . Further investigation in larger patient populations with longer treatment duration is warranted .

Eigenschaften

IUPAC Name

(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKKMMMRWISKRF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cenerimod

CAS RN

1262414-04-9
Record name Cenerimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262414049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenerimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-Propanediol, 3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-,(2S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENERIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y333RS1786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: Cenerimod is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator. [, ] It exerts its effects by binding to the S1P1 receptor and inducing its internalization. [, , ]

A: Cenerimod binding to S1P1 prevents lymphocytes from egressing from lymphoid organs, effectively sequestering them within these tissues. [, , , ] This leads to a reduction of circulating lymphocytes in the bloodstream. [1-4, 6, 10]

A: By reducing the number of circulating lymphocytes, Cenerimod aims to decrease the availability of pathogenic autoimmune cells in the bloodstream and their migration to inflamed tissues. [, , , , ] This mechanism has been explored for its therapeutic potential in various autoimmune diseases. [, , , , ]

A: While the exact chemical structure hasn't been explicitly disclosed in the provided abstracts, they refer to Cenerimod as a "selective S1P1 receptor modulator" [, , ] and provide information about its synthesis. []

ANone: The provided abstracts primarily focus on the pharmacological aspects of Cenerimod rather than its material properties.

A: Cenerimod functions as a selective S1P1 receptor modulator, influencing biological pathways rather than directly catalyzing chemical reactions. [, , , ] The provided research focuses on its therapeutic potential in autoimmune diseases.

A: While the abstracts don't provide specific details, one mentions the development of a "translational in silico indication discovery framework" [], suggesting the use of computational approaches in understanding Cenerimod's potential applications.

ANone: The provided abstracts do not delve into specific SAR studies for Cenerimod.

A: Cenerimod is formulated for oral administration. [1-4, 6] One study investigated the "food effect" on Cenerimod's pharmacokinetics, suggesting efforts to optimize its delivery. []

ANone: The provided research focuses primarily on the clinical development and preclinical evaluation of Cenerimod, with limited emphasis on environmental impact or specific safety regulations.

A: Cenerimod reaches peak plasma concentrations (tmax) between 5.0 and 6.2 hours after oral administration. []

A: Cenerimod is primarily metabolized into a metabolite termed M32, which is found in both urine and feces. [] No major metabolites were identified in plasma. []

A: Following oral administration, the majority of the Cenerimod dose is excreted in feces (58-100%), with a smaller proportion eliminated in urine (4.6-12%). []

A: Cenerimod has a long terminal half-life, ranging from 170 to 199 hours after a single dose and 283 to 539 hours after multiple doses. [] This suggests a potential for accumulation, which is further explored in a study using modeling approaches. []

A: A dedicated study revealed that food does not significantly influence the pharmacokinetic profile of Cenerimod. []

A: A comparative study in healthy Japanese and Caucasian subjects demonstrated that ethnicity does not significantly alter the pharmacokinetics or pharmacodynamics of Cenerimod. [] This finding supports the use of consistent dosing regimens across different ethnic groups.

A: Researchers utilized flow cytometry to assess Cenerimod-induced S1P1 receptor internalization in lymphocytes obtained from both healthy individuals and Systemic Lupus Erythematosus (SLE) patients. [, ] They also employed real-time migration assays to investigate the impact of Cenerimod on the migration of primary human T and B lymphocytes towards S1P. []

A: Preclinical studies employed the MRL/lpr mouse model, a well-established model for SLE. [, , ] In this model, Cenerimod treatment demonstrated several beneficial effects, including reduced immune cell infiltration in organs like the kidney and brain, decreased proteinuria, and improved survival. [, , ] Further research involved murine models of rheumatoid arthritis [] and Sjögren's syndrome, [, ] highlighting Cenerimod's potential in various autoimmune conditions.

A: Two Phase 2 clinical trials (CARE - NCT03742037 and ID-064A203) explored the safety, efficacy, and pharmacodynamics of Cenerimod in individuals with SLE. [] Cenerimod demonstrated a dose-dependent reduction in total lymphocyte count. [, ] Additionally, it significantly decreased levels of anti-double-stranded DNA (anti-dsDNA) antibodies, a crucial biomarker in SLE. [] Importantly, Cenerimod exhibited a favorable safety profile in these trials. [, ]

A: Following promising Phase 2 results, Cenerimod progressed to Phase 3 clinical trials (OPUS - NCT05648500) for evaluating its efficacy and safety in patients with moderate to severe SLE. [] Additionally, researchers are investigating its potential in other autoimmune diseases like Sjögren's syndrome. [, ]

ANone: The provided abstracts do not specifically address resistance mechanisms associated with Cenerimod.

A: Preclinical studies in mice revealed that Cenerimod was well-tolerated. [] In clinical trials involving healthy subjects, Cenerimod was generally safe and well-tolerated. [, , ] Transient decreases in heart rate and blood pressure were observed at higher doses, a common effect of S1P1R modulators. []

A: In clinical trials for SLE, researchers monitored total lymphocyte count and anti-double-stranded DNA (anti-dsDNA) antibody levels as pharmacodynamic biomarkers. [] Cenerimod's treatment led to a reduction in both of these markers, suggesting potential efficacy in modulating the disease process. []

A: One abstract mentions exploring the impact of Cenerimod on "immunologic biomarkers associated with higher rates of" specific outcomes in SLE. [] This implies ongoing research to identify more specific biomarkers for predicting treatment response or potential adverse events.

A: Researchers utilized radiolabelled 14C-Cenerimod in a mass balance study to characterize its absorption, distribution, metabolism, and excretion. [] This approach allowed for a comprehensive understanding of Cenerimod's fate in the body.

ANone: The provided abstracts primarily focus on the pharmaceutical and clinical aspects of Cenerimod, without delving into its environmental impact or degradation pathways.

ANone: The provided abstracts do not provide detailed information about the dissolution and solubility of Cenerimod.

ANone: The provided abstracts do not explicitly describe the validation procedures for analytical methods used in Cenerimod research.

ANone: The provided abstracts do not provide specific details about quality control measures associated with Cenerimod.

ANone: The provided abstracts primarily highlight the intended immunomodulatory effects of Cenerimod, focusing on its role in reducing circulating lymphocytes. [1-4, 6, 10]

ANone: The provided abstracts do not specifically address any interactions between Cenerimod and drug transporters.

ANone: The abstracts do not provide information about Cenerimod's potential to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research does not discuss recycling or waste management strategies associated with Cenerimod.

ANone: While not explicitly stated, the research utilized various tools and resources, including:

  • Animal models: MRL/lpr mice for SLE, models for rheumatoid arthritis and Sjögren's syndrome. [, , , , , ]
  • Cell-based assays: Flow cytometry, real-time migration assays. [, , ]
  • Clinical trials: Phase 2 trials (CARE and ID-064A203), Phase 3 trial (OPUS). [, , , ]
  • Analytical techniques: Radiolabeling for mass balance studies. []

ANone: Key milestones in Cenerimod's development include:

  • Preclinical validation: Demonstrating efficacy in various animal models of autoimmune diseases, including SLE, rheumatoid arthritis, and Sjögren's syndrome. [, , , , , ]
  • Phase 2 clinical trials: Completion of two Phase 2 trials (CARE and ID-064A203) demonstrating safety, tolerability, and preliminary efficacy in SLE patients. [, , ]
  • Phase 3 trial initiation: Advancement of Cenerimod into a Phase 3 clinical trial program (OPUS) for evaluating its efficacy and safety in a larger population of SLE patients. []

ANone: The development of Cenerimod exemplifies a multidisciplinary effort, involving:

  • Medicinal chemistry: Designing and synthesizing Cenerimod as a selective S1P1 modulator. []
  • Pharmacology: Characterizing Cenerimod's pharmacokinetics, pharmacodynamics, and safety profile. [, , , ]
  • Clinical research: Conducting clinical trials to evaluate Cenerimod's efficacy and safety in patients with autoimmune diseases. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.